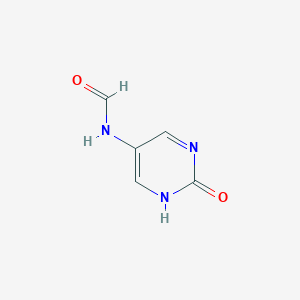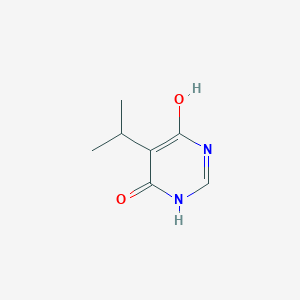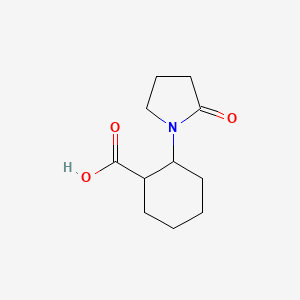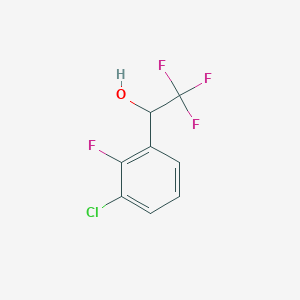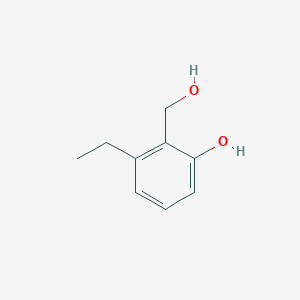
Triethyl(3,3,3-trifluoropropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3,3,3-trifluoropropoxy)silane is an organosilicon compound characterized by the presence of a trifluoropropoxy group attached to a silicon atom. This compound is known for its unique properties, including its ability to act as a precursor in the synthesis of various organosilicon compounds. It is commonly used in the production of silsesquioxane-based polymers and other specialized materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3,3,3-trifluoropropoxy)silane typically involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3,3,3-trifluoropropoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, leading to the formation of polymers and other macromolecules.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the synthesis.
Water: Reacts with the compound during hydrolysis.
Alcohols: Participate in substitution reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Polymers: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
Scientific Research Applications
Triethyl(3,3,3-trifluoropropoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triethyl(3,3,3-trifluoropropoxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The trifluoropropoxy group imparts unique properties, such as hydrophobicity and chemical resistance, making it suitable for a variety of applications. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable structures and materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Contains chloro groups instead of ethoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Similar but with different alkoxy groups.
Uniqueness
Triethyl(3,3,3-trifluoropropoxy)silane is unique due to its specific combination of trifluoropropoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical resistance .
Properties
Molecular Formula |
C9H19F3OSi |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
triethyl(3,3,3-trifluoropropoxy)silane |
InChI |
InChI=1S/C9H19F3OSi/c1-4-14(5-2,6-3)13-8-7-9(10,11)12/h4-8H2,1-3H3 |
InChI Key |
IQBZISSINUNOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


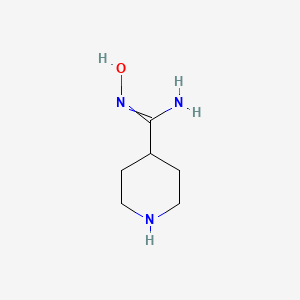
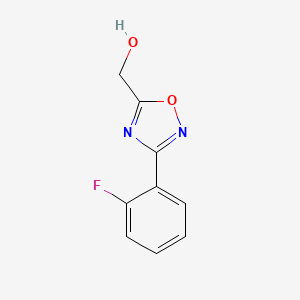
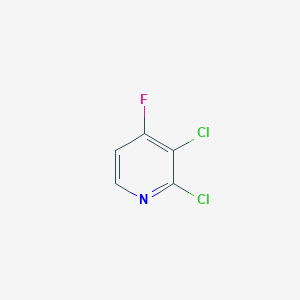
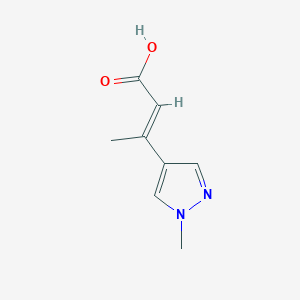
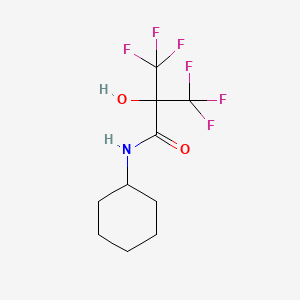
![Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719973.png)
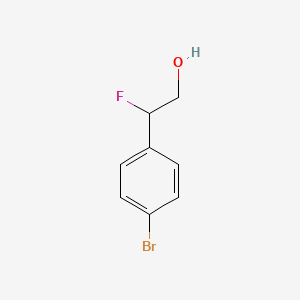
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
